![molecular formula C19H18N2O3 B15172344 2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide CAS No. 920506-65-6](/img/structure/B15172344.png)
2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a phenylethoxy group
Vorbereitungsmethoden
The synthesis of 2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-(2-phenylethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enoic acid. This intermediate is then converted to the amide by reaction with ammonia or an amine under suitable conditions .
Analyse Chemischer Reaktionen
2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its biological activity, including its effects on enzyme inhibition and cellular processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide can be compared with similar compounds such as:
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide: This compound lacks the phenylethoxy group, which may result in different chemical and biological properties.
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: The presence of a hydroxy group instead of a phenylethoxy group can significantly alter its reactivity and applications.
Eigenschaften
CAS-Nummer |
920506-65-6 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-8-7-15(11-16(13-20)19(21)22)12-18(17)24-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H2,21,22) |
InChI-Schlüssel |
LMPDQIKPWNPBFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


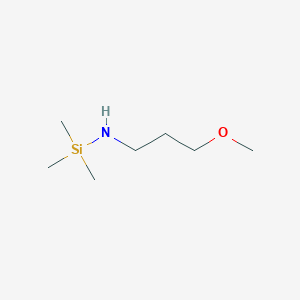

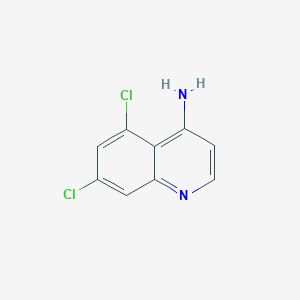


![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
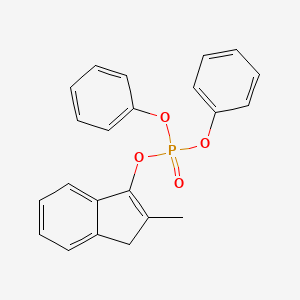
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
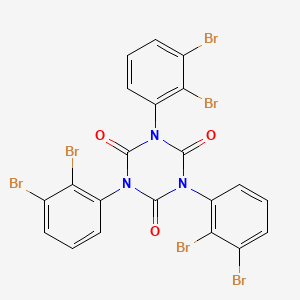
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
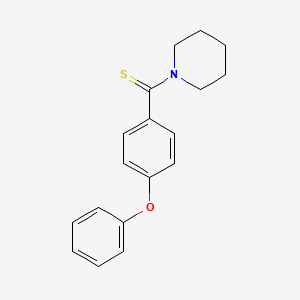
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
